molecular formula C7H12N2 B13797704 1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) CAS No. 769100-40-5

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI)

Cat. No.: B13797704
CAS No.: 769100-40-5
M. Wt: 124.18 g/mol
InChI Key: NWJOIOYLMIXYLU-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) is a complex organic compound that belongs to the class of pyrrolizines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the pyrrolizine ring through cyclization of appropriate precursors.

    Amine Introduction: Introduction of the amine group through reductive amination or other suitable methods.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction of functional groups using reducing agents.

    Substitution: Substitution of functional groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) involves its interaction with specific molecular targets and pathways. This may include:

    Binding to Enzymes: Inhibition or activation of specific enzymes.

    Interaction with Receptors: Modulation of receptor activity.

    Pathway Modulation: Influence on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-: A closely related compound with similar structure and properties.

    Pyrrolizidine Alkaloids: Naturally occurring compounds with similar pyrrolizine ring structure.

Uniqueness

1H-Pyrrolizin-3-amine,5,6,7,7a-tetrahydro-,(S)-(9CI) is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

769100-40-5

Molecular Formula

C7H12N2

Molecular Weight

124.18 g/mol

IUPAC Name

(8S)-5,6,7,8-tetrahydro-1H-pyrrolizin-3-amine

InChI

InChI=1S/C7H12N2/c8-7-4-3-6-2-1-5-9(6)7/h4,6H,1-3,5,8H2/t6-/m0/s1

InChI Key

NWJOIOYLMIXYLU-LURJTMIESA-N

Isomeric SMILES

C1C[C@H]2CC=C(N2C1)N

Canonical SMILES

C1CC2CC=C(N2C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.